5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Description
This compound is a 1,2-oxazole-3-carboxamide derivative characterized by two distinct substituents: a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl group attached to the carboxamide nitrogen. The thiophene moiety may contribute to π-π stacking interactions in biological targets, making this compound relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-8-4-10(16-19-8)11(18)17(7-12(13,14)15)5-9-2-3-20-6-9/h2-4,6H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVZKJKPJSNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:
Physicochemical and Pharmacological Differences
- Electron-Withdrawing Effects: The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like N-[(4-chlorophenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide .
- Bioactivity : Compounds with thiophene or pyridine substituents (e.g., BG01318 in ) show improved binding to kinase targets due to aromatic interactions, while fluorinated derivatives (e.g., ) exhibit enhanced penetration across lipid membranes .
- Synthetic Accessibility : The target compound’s synthesis likely involves Ullmann-type coupling for the thiophene moiety, whereas analogs with pyrazole or furan groups require regioselective cyclization steps .
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